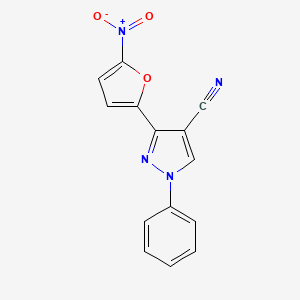
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
货号 B8531179
分子量: 280.24 g/mol
InChI 键: JBEAMYSRTVXNRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04093812
Procedure details


Add a solution of 0.25 g of 4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride in 2 ml of pyridine dropwise over a period of from 1 to 2 hours to a solution of 0.22 g of sodium nitrite in 3 ml of concentrated sulfuric acid and 1.75 ml of water at 0° C. Stir the resulting reaction mixture for 0.5 hour, and then precipitate the diazonium salt by adding ice and water to the reaction mixture. Add the precipitate to a heated (90° C) solution of 300 mg of potassium cyanide and 200 ml of copper(I)cyanide in 20 ml of water. Stir the prepared admixture for 15 minutes at 90° C, cool down, draw off the formed precipitate and chromatograph with methylene chloride on silica gel to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Name
4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride
Quantity
0.25 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl.N[C:3]1[C:4]([C:14]2[O:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=2)=[N:5][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.N([O-])=O.[Na+].[N:26]1C=CC=C[CH:27]=1>S(=O)(=O)(O)O.O>[N+:19]([C:16]1[O:15][C:14]([C:4]2[C:3]([C:27]#[N:26])=[CH:7][N:6]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:5]=2)=[CH:18][CH:17]=1)([O-:21])=[O:20] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1C(=NN(C1)C1=CC=CC=C1)C=1OC(=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture for 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitate the diazonium salt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding ice and water to the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add the precipitate to
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the prepared admixture for 15 minutes at 90° C
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool down
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
